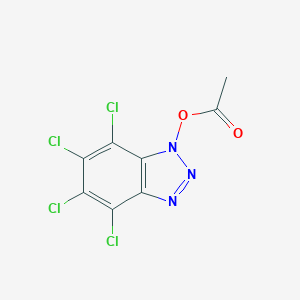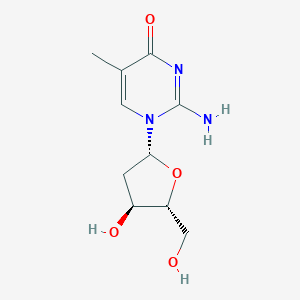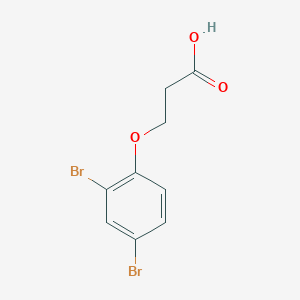
3-(2,4-Dibromophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dibromophenoxy)propanoic acid, also known as DBPPA, is a chemical compound that has been used in scientific research for many years. This compound has been found to have a variety of interesting properties and has been the subject of many studies. In
Wirkmechanismus
The mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. Specifically, 3-(2,4-Dibromophenoxy)propanoic acid has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Biochemische Und Physiologische Effekte
3-(2,4-Dibromophenoxy)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetyl-CoA carboxylase, 3-(2,4-Dibromophenoxy)propanoic acid has also been found to have antioxidant properties. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid can reduce oxidative stress in cells, which can help to prevent cellular damage. Additionally, 3-(2,4-Dibromophenoxy)propanoic acid has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,4-Dibromophenoxy)propanoic acid in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-(2,4-Dibromophenoxy)propanoic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use 3-(2,4-Dibromophenoxy)propanoic acid at appropriate concentrations to avoid cell death.
Zukünftige Richtungen
There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid. One area of research could be to explore its potential as a treatment for cancer. Additionally, more research could be done to understand the mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid and how it interacts with other enzymes and proteins in the body. Finally, more research could be done to explore the potential use of 3-(2,4-Dibromophenoxy)propanoic acid in other areas, such as in the treatment of inflammation and oxidative stress.
In conclusion, 3-(2,4-Dibromophenoxy)propanoic acid is a chemical compound that has been used in scientific research for many years. It has a variety of interesting properties and has been the subject of many studies. Its ability to inhibit the activity of acetyl-CoA carboxylase makes it a useful tool for studying various biological processes. However, its toxicity at high concentrations is a limitation that must be taken into account. There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid, including its potential use in cancer treatment and the exploration of its mechanism of action.
Synthesemethoden
3-(2,4-Dibromophenoxy)propanoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dibromophenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(2,4-Dibromophenoxy)propanoic acid as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dibromophenoxy)propanoic acid has been used in scientific research for a variety of applications. One of the most common applications is as a herbicide. 3-(2,4-Dibromophenoxy)propanoic acid has been found to be effective in controlling the growth of weeds in agricultural fields. In addition to its use as a herbicide, 3-(2,4-Dibromophenoxy)propanoic acid has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
15773-91-8 |
|---|---|
Produktname |
3-(2,4-Dibromophenoxy)propanoic acid |
Molekularformel |
C9H8Br2O3 |
Molekulargewicht |
323.97 g/mol |
IUPAC-Name |
3-(2,4-dibromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI-Schlüssel |
WRFWWHNTWKKWPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



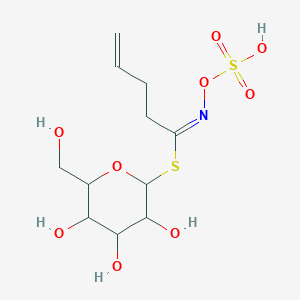
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
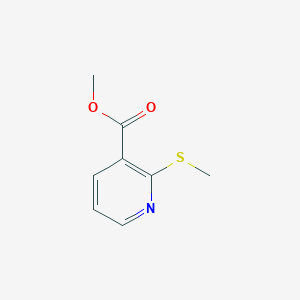
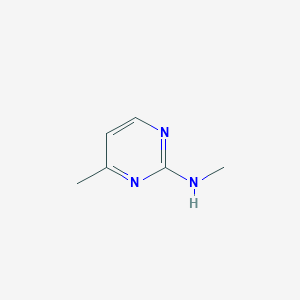
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
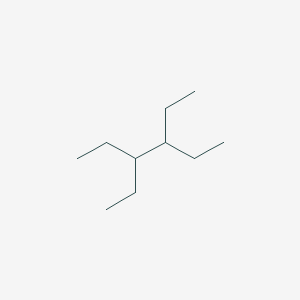
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
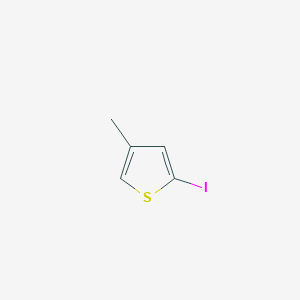
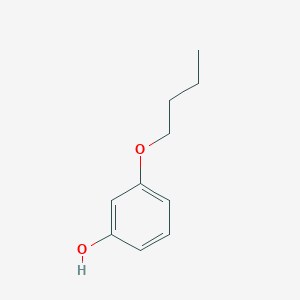
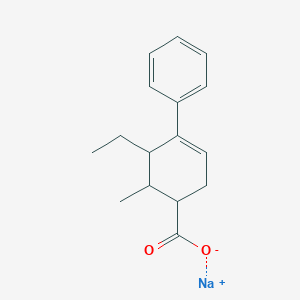
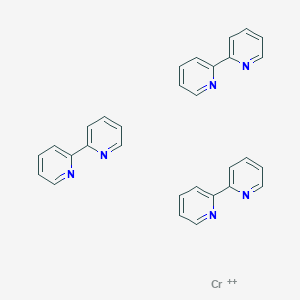
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
